molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No. B019539
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642774B2

Procedure details

32 mL 62% HBr solution in 50 mL conc. acetic acid was added to 50 g hexahydro-azepin-4-on hydrochloride in 600 mL conc. acetic acid. Then 17.2 mL bromine in 50 mL conc. acetic acid was dropped to the reaction. The solvent was removed and the residue was crystallized from a mixture of DCM/MeOH (8/2) to give 79 g of the desired compound.
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].Cl.[NH:3]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH2:5][CH2:4]1.BrBr>C(O)(=O)C>[BrH:1].[Br:1][CH:7]1[CH2:8][CH2:9][NH:3][CH2:4][CH2:5][C:6]1=[O:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
Br
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1CCC(CCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from a mixture of DCM/MeOH (8/2)

Outcomes

Product
Name
Type
product
Smiles
Br.BrC1C(CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.